3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with chloro, fluoro, and dimethylphenyl groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[1,2-g]purine core, followed by the introduction of the chloro, fluoro, and dimethylphenyl substituents. Common reagents used in these reactions include halogenating agents, methylating agents, and various catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Benzene, Toluene, Ethylbenzene, Xylene: Volatile organic compounds with various industrial applications.
Uniqueness
3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23ClFN5O2 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23ClFN5O2/c1-14-8-9-19(15(2)12-14)29-10-5-11-30-20-21(27-23(29)30)28(3)24(33)31(22(20)32)13-16-17(25)6-4-7-18(16)26/h4,6-9,12H,5,10-11,13H2,1-3H3 |
InChI Key |
BQWHEGLOJBHMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=CC=C5Cl)F)C |
Origin of Product |
United States |
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